molecular formula C16H12ClFO B12558137 4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene CAS No. 193758-74-6

4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene

Cat. No.: B12558137
CAS No.: 193758-74-6
M. Wt: 274.71 g/mol
InChI Key: UFGLBIXLLMKXKR-UHFFFAOYSA-N
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Description

4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene is an aromatic compound with a complex structure that includes chloro, ethoxyphenyl, and fluorobenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene typically involves a multi-step process. One common method includes the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzene and 4-ethoxyphenylacetylene.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a palladium catalyst and a base such as triethylamine. The reaction mixture is heated to facilitate the coupling reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems for monitoring and controlling reaction conditions is common to maintain consistency and quality.

Types of Reactions:

    Substitution Reactions: The chloro and fluoro groups on the benzene ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The ethynyl group can engage in coupling reactions with various reagents to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the benzene ring.

Scientific Research Applications

4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

  • 4-Chlorophenylacetylene
  • 4-Ethoxyphenylacetylene
  • 2-Fluorobenzene

Comparison: 4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene is unique due to the combination of chloro, ethoxyphenyl, and fluoro groups, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

CAS No.

193758-74-6

Molecular Formula

C16H12ClFO

Molecular Weight

274.71 g/mol

IUPAC Name

4-chloro-1-[2-(4-ethoxyphenyl)ethynyl]-2-fluorobenzene

InChI

InChI=1S/C16H12ClFO/c1-2-19-15-9-4-12(5-10-15)3-6-13-7-8-14(17)11-16(13)18/h4-5,7-11H,2H2,1H3

InChI Key

UFGLBIXLLMKXKR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C#CC2=C(C=C(C=C2)Cl)F

Origin of Product

United States

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